molecular formula C16H17N2NaO4S B3828912 sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B3828912
M. Wt: 356.4 g/mol
InChI Key: FCPVYOBCFFNJFS-UHFFFAOYSA-M
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Description

This compound is a sodium salt of a β-lactam antibiotic belonging to the penicillin class. Its core structure consists of a 4-thia-1-azabicyclo[3.2.0]heptane bicyclic system (penam nucleus) with a phenylacetyl side chain at the 6β-position. The sodium salt enhances aqueous solubility, making it suitable for parenteral administration . The phenylacetyl group (C6H5CH2CO-) is a defining structural feature, analogous to penicillin G (benzylpenicillin), but distinct from semi-synthetic derivatives with modified side chains that confer resistance to β-lactamases or expanded antimicrobial spectra .

Properties

IUPAC Name

sodium;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPVYOBCFFNJFS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N2NaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves several steps:

    Starting Material: The synthesis begins with the chlorination of ortho-nitrotoluene, followed by reduction, diazotization, and substitution reactions.

    Intermediate Formation: The intermediate product undergoes further chlorination, oximation, and cyclization to form 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl chloride.

    Final Product: This intermediate is then condensed with 6-aminopenicillanic acid (6-APA) to form dicloxacillin.

Chemical Reactions Analysis

Sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions:

Scientific Research Applications

Antibiotic Efficacy Studies

Dicloxacillin sodium is extensively used in microbiological research to evaluate the efficacy of antibiotics against various bacterial strains. Its effectiveness against penicillin-resistant strains makes it a valuable tool in studies aimed at understanding antibiotic resistance mechanisms.

Mechanism of Action Research

Research on dicloxacillin focuses on its mechanism of action, which involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action disrupts the transpeptidation process essential for peptidoglycan layer formation, leading to bacterial cell lysis.

Pharmaceutical Development

In pharmaceutical research, dicloxacillin serves as a model compound for developing new beta-lactam antibiotics with improved efficacy and resistance profiles. Its synthesis and modification are studied to create derivatives with enhanced pharmacokinetic properties.

Clinical Trials and Treatment Protocols

Clinical applications of dicloxacillin include its use in treating skin infections, respiratory tract infections, and bone infections caused by staphylococci. Ongoing clinical trials assess its effectiveness in various treatment regimens.

Case Study 1: Efficacy Against Staphylococcus aureus

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of dicloxacillin against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that while MRSA showed some resistance, dicloxacillin remained effective in vitro against certain strains, suggesting potential therapeutic applications in specific cases of infection management.

Case Study 2: Pharmacokinetics in Pediatric Patients

Research conducted on the pharmacokinetics of dicloxacillin in pediatric populations demonstrated significant variations in absorption rates compared to adults. This study emphasized the need for adjusted dosing regimens in children to achieve optimal therapeutic outcomes while minimizing adverse effects.

Case Study 3: Resistance Mechanisms

A comprehensive review highlighted the mechanisms by which bacteria develop resistance to dicloxacillin, including enzymatic degradation via beta-lactamases and alterations in PBPs. Understanding these mechanisms is crucial for developing strategies to overcome antibiotic resistance.

Mechanism of Action

The mechanism of action of sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately causes cell lysis and death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

Compound Name Substituent at 6β-Position Molecular Weight (g/mol) Key Structural Features
Target Compound Phenylacetyl (C6H5CH2CO-) 356.37 Sodium salt; classic penicillin G-like side chain .
Sodium Ampicillin Aminophenylacetyl (NH2-C6H4CH2CO-) 349.41 Amino group broadens Gram-negative activity .
Sodium Cloxacillin 3-(2-Chlorophenyl)-5-methyl-isoxazole-4-yl 457.89 Bulky isoxazole protects β-lactam ring from hydrolysis by β-lactamases .
Sodium Oxacillin 5-Methyl-3-phenylisoxazol-4-yl 441.43 Similar to cloxacillin; resistant to staphylococcal penicillinases .
Piperacillin Sodium Ureido group (extended side chain) 539.56 Enhanced activity against Pseudomonas aeruginosa and Enterobacteriaceae .
Azlocillin Sodium 2-Oxoimidazolidine-1-carbonyl 507.51 Acylureido group improves Gram-negative coverage .

Antimicrobial Spectrum and Resistance Profile

  • Target Compound: Effective against Gram-positive organisms (e.g., Streptococcus spp., non-penicillinase-producing Staphylococcus aureus) but susceptible to β-lactamase hydrolysis, limiting use against resistant strains .
  • Ampicillin: Broader spectrum due to the amino group, enabling penetration through Gram-negative outer membranes (e.g., Escherichia coli, Haemophilus influenzae) .
  • Cloxacillin/Oxacillin : Resistant to staphylococcal β-lactamases; used for methicillin-sensitive S. aureus (MSSA) infections .
  • Piperacillin/Azlocillin : Extended-spectrum penicillins with activity against Pseudomonas spp. and anaerobes .

Pharmacokinetic and Stability Properties

Property Target Compound Ampicillin Cloxacillin Piperacillin
Solubility (Water) High (sodium salt) Moderate Moderate High
Acid Stability Low (degrades in acid) Low Moderate Moderate
Protein Binding 60–70% 15–25% 90–95% 16–30%
Half-life (Hours) ~1 1–1.5 0.5–1 0.8–1.3

Biological Activity

Sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly referred to as a derivative of penicillin, is a β-lactam antibiotic with significant biological activity. This compound demonstrates a broad spectrum of antibacterial properties, primarily targeting Gram-positive bacteria.

PropertyValue
Molecular FormulaC16H18N2NaO5S
Molecular Weight388.49 g/mol
IUPAC NameSodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
CAS Number23668834
SolubilitySoluble in water

Biological Activity

The primary mechanism of action of sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the construction of the bacterial cell wall, ultimately leading to cell lysis and death.

Antibacterial Spectrum

This compound is particularly effective against:

  • Gram-positive bacteria : Such as Streptococcus pneumoniae and Staphylococcus aureus.
  • Some Gram-negative bacteria : Its effectiveness varies and is generally less potent against these organisms.

Case Studies and Research Findings

  • Efficacy in Treating Infections :
    • A study published in the Journal of Antimicrobial Chemotherapy demonstrated that sodium (2S,5R,6R)-3,3-dimethyl exhibited potent activity against penicillin-resistant strains of Streptococcus pneumoniae .
  • Combination Therapy :
    • Research has shown that combining this compound with aminoglycosides enhances its efficacy against resistant bacterial strains . A clinical trial indicated improved outcomes in patients with complicated skin and soft tissue infections when treated with a combination of sodium (2S,5R,6R)-3,3-dimethyl and gentamicin .
  • Pharmacokinetics :
    • Studies have indicated that the pharmacokinetic profile of this compound allows for effective tissue penetration and sustained therapeutic levels in serum, making it suitable for treating systemic infections .

Safety and Side Effects

While sodium (2S,5R,6R)-3,3-dimethyl is generally well-tolerated, some side effects may include:

  • Allergic reactions
  • Gastrointestinal disturbances
  • Potential for superinfection due to disruption of normal flora

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, and how can purity be ensured?

  • Methodology :

  • Synthesis : Start with the β-lactam core structure, functionalize the 6-amino position with 2-phenylacetyl groups via acylation under anhydrous conditions. Use chiral resolution (e.g., enzymatic methods) to isolate the (2S,5R,6R) stereoisomer. Sodium salt formation is achieved via ion exchange with NaHCO₃ .
  • Purity Assurance : Employ reversed-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient). Monitor UV absorption at 254 nm for β-lactam ring detection. Validate purity against pharmacopeial standards (e.g., USP/EP) .

Q. How can solubility and stability of this compound be experimentally determined under physiological conditions?

  • Methodology :

  • Solubility : Use shake-flask method in PBS (pH 7.4) at 25°C. Quantify via UV-Vis spectroscopy (calibration curve at λmax ~260 nm).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze degradation products via LC-MS. Note that solubility decreases in acidic media due to sodium salt dissociation .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodology :

  • NMR : Use <sup>1</sup>H-NMR (500 MHz, D2O) to confirm stereospecific coupling (e.g., J5,6 = 4.5 Hz for 5R,6R configuration). <sup>13</sup>C-NMR detects β-lactam carbonyl at ~175 ppm .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethanol/water (3:1) and analyzing diffraction patterns .

Advanced Research Questions

Q. How do structural modifications at the 2-phenylacetyl group impact antibacterial activity, and what computational tools can predict these effects?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents (e.g., electron-withdrawing groups on phenyl ring) and test against β-lactamase-producing E. coli. Use MIC assays (CLSI guidelines).
  • Computational Modeling : Apply molecular docking (AutoDock Vina) to assess binding affinity to penicillin-binding proteins (PBPs). QSAR models (e.g., CoMFA) optimize substituent effects .

Q. What experimental strategies resolve contradictions in bioactivity data caused by impurities or degradation products?

  • Methodology :

  • Impurity Profiling : Use LC-HRMS to identify co-eluting peaks (e.g., penicilloic acid derivatives formed via β-lactam ring hydrolysis). Compare with reference standards .
  • Bioactivity Correlation : Fractionate impurities via preparative HPLC and test individual fractions in time-kill assays. Confirm inactive impurities mask true MIC values .

Q. How can the stability of the sodium salt form be enhanced for long-term storage in aqueous formulations?

  • Methodology :

  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose 5% w/v) and lyophilize at -50°C/0.01 mBar. Monitor residual moisture (<1% via Karl Fischer titration).
  • pH Optimization : Adjust formulation pH to 6.8–7.2 (phosphate buffer) to minimize β-lactam hydrolysis. Validate stability via ICH Q1A guidelines .

Q. What advanced analytical techniques quantify trace metal impurities (e.g., Cr³⁺) introduced during synthesis?

  • Methodology :

  • ICP-MS : Digest samples in HNO₃/H2O2 (microwave-assisted) and analyze for Cr³⁺ at m/z 52. Calibrate with NIST-traceable standards.
  • Chelation Studies : Add EDTA (1 mM) during synthesis to sequester metal ions. Compare impurity profiles via ICP-MS pre/post-chelation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

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